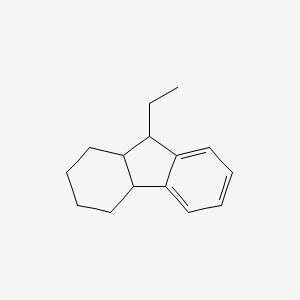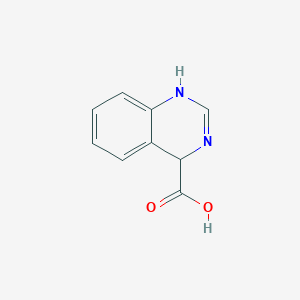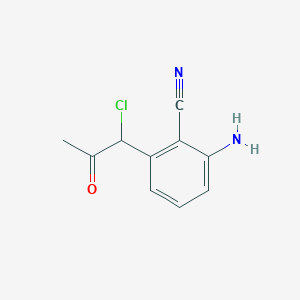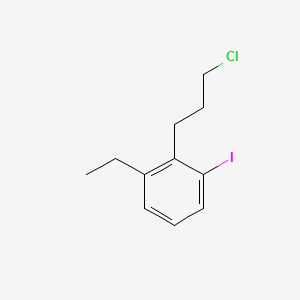
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene is an organic compound with the molecular formula C15H20 It is a derivative of fluorene, characterized by the addition of an ethyl group and the saturation of the fluorene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene typically involves the hydrogenation of 9-ethylfluorene. This process can be carried out using a palladium catalyst under hydrogen gas at elevated pressures and temperatures. The reaction conditions are crucial to ensure complete hydrogenation of the fluorene ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters is essential for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluorene ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce halogen or nitro groups.
Aplicaciones Científicas De Investigación
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its favorable electronic properties.
Materials Science: The compound is studied for its potential use in creating novel materials with unique mechanical and thermal properties.
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mecanismo De Acción
The mechanism by which 9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene exerts its effects depends on its specific application. In organic electronics, its mechanism involves the transfer of electrons and holes within the material, contributing to its luminescent properties. The molecular targets and pathways involved are primarily related to its electronic structure and interactions with other materials in the device.
Comparación Con Compuestos Similares
Similar Compounds
2,3,4,4A,9,9A-hexahydro-1H-fluorene: A similar compound without the ethyl group, used in similar applications.
9-Methyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene: Another derivative with a methyl group instead of an ethyl group.
2,3,4,4A,9,9A-hexahydro-1H-carbazole: A structurally related compound with a nitrogen atom in the ring system.
Uniqueness
9-Ethyl-2,3,4,4A,9,9A-hexahydro-1H-fluorene is unique due to the presence of the ethyl group, which can influence its electronic properties and reactivity. This makes it particularly valuable in applications where specific electronic characteristics are desired, such as in OLEDs and other electronic devices.
Propiedades
Número CAS |
100950-88-7 |
|---|---|
Fórmula molecular |
C15H20 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
9-ethyl-2,3,4,4a,9,9a-hexahydro-1H-fluorene |
InChI |
InChI=1S/C15H20/c1-2-11-12-7-3-5-9-14(12)15-10-6-4-8-13(11)15/h3,5,7,9,11,13,15H,2,4,6,8,10H2,1H3 |
Clave InChI |
LUWWOYAYCAJVIN-UHFFFAOYSA-N |
SMILES canónico |
CCC1C2CCCCC2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B14074970.png)
![(E)-3-(7-Trifluoromethylthio-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14074971.png)



![2-[[(3R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-(2-carboxylatophenyl)-4,4-difluoro-3-hydroxyoxolan-2-yl]-hydroxymethyl]benzoate](/img/structure/B14075005.png)





![Bicyclo[4.2.0]octa-3,5-dien-7-one](/img/structure/B14075041.png)


